

thermal degradation kinetics PBA versus PLA

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Thermal Degradation Kinetics of PLA

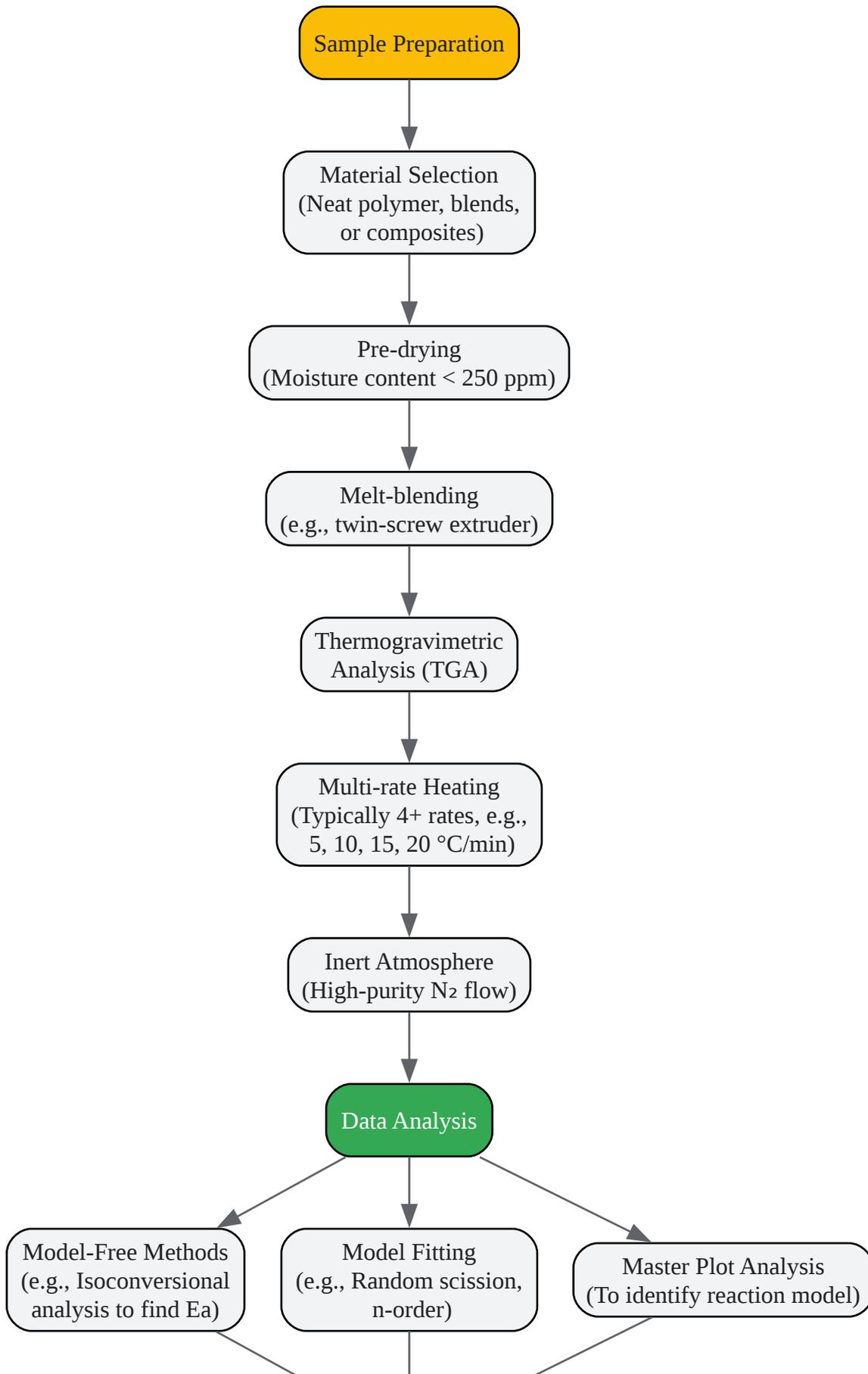
The table below summarizes key kinetic parameters and experimental findings for PLA's thermal degradation from recent studies:

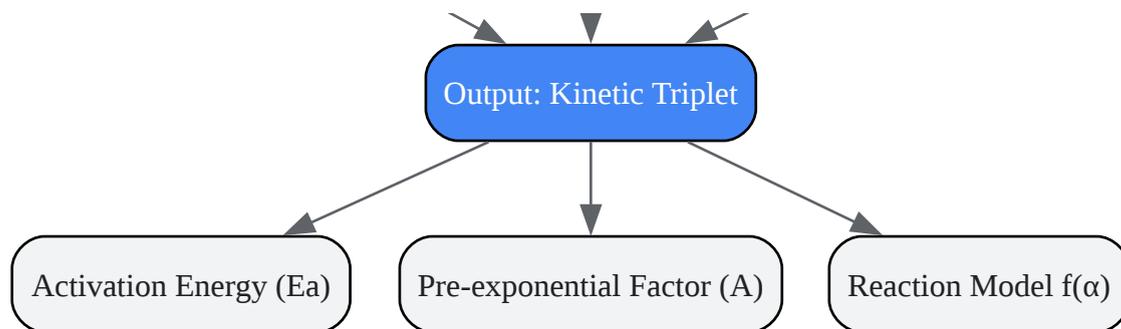
Aspect	Key Findings on PLA	Experimental Context
General Mechanism	Random chain scission is the most probable mechanism for the thermal degradation of PLA within bioblends [1].	Study of PLA/PA (Polyamide) bioblends [1].
Activation Energy (Ea)	Ea can vary; one study of PLA nanocomposites reported a value of ~124 kJ/mol [2]. Lower Ea indicates faster decomposition [2].	PLA filled with kraft lignin (PLA-KL) and tannin (PLA-T) [2].
Effect of Molecular Weight	Lower molecular weight PLA (S3 , Mw ~75,100 g/mol) starts degrading at a lower temperature (T-5% = 275.7°C) than higher Mw fractions (T-5% = 297.8°C) [3].	Three narrow molecular weight fractions of PLA from temperature rising elution fractionation (TREF) [3].
Effect of Fillers	Kraft lignin (KL) improves thermal stability, while tannin (T) has a small catalytic effect, reducing stability and Ea [2].	PLA-based nanocomposites with kraft-lignin and tannin fillers [2].

Aspect	Key Findings on PLA	Experimental Context
Kinetic Model	The random scission model effectively simulates the thermal degradation kinetics of polymers and their blends, providing scientifically sound values for E_a and the pre-exponential factor (A) [4].	Investigation of recycled PET/PLA blends [4].

Experimental Protocols for Kinetic Analysis

Researchers typically determine the kinetic parameters of thermal degradation through the following workflow and methodologies:





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Detailed Methodological Steps

• Sample Preparation:

- **Material Selection:** Studies often use commercial PLA pellets or post-consumer waste that is ground into small pieces (~2 mm) [4] [5].
- **Pre-drying:** Due to PLA's hygroscopic nature, it is crucial to dry samples thoroughly before analysis (e.g., under vacuum at 110°C) to minimize hydrolytic degradation, which can interfere with kinetic analysis [2] [5].
- **Composite Preparation:** For studies involving fillers (e.g., lignin, tannin) or blends (e.g., with PET), materials are typically melt-mixed using a twin-screw extruder or a Haake reomixer at controlled temperatures (e.g., 195°C) and screw speeds [4] [2].

• Thermogravimetric Analysis (TGA):

- **Instrumentation:** Experiments are performed on a thermogravimetric analyzer (e.g., SETARAM SETSYS, TA Instruments Q600) [2] [3].
- **Procedure:** A small sample mass (~6-10 mg) is heated in an alumina crucible under a high-purity nitrogen flow (e.g., 50 mL/min) to maintain an inert environment [6] [2].
- **Heating Protocol:** Non-isothermal (temperature-ramp) experiments are standard. Data is collected at **multiple heating rates** (e.g., 5, 10, 15, and 20 °C/min) from room temperature to around 600°C [2]. This multi-rate data is essential for robust kinetic analysis, as recommended by the International Confederation for Thermal Analysis and Calorimetry (ICTAC) [4].
- **Data Recorded:** The primary outputs are the sample's mass loss (TG curve) and the rate of mass loss (DTG curve) as functions of temperature or time.

• Kinetic Analysis:

- **Model-Free Isoconversional Analysis:** This is often the first step. Methods like the General Analytical Equation (GAE) or advanced isoconversional analysis are used to calculate the

apparent activation energy (Ea) without assuming a specific reaction model. This reveals how Ea changes with the extent of conversion (α) [1] [4].

- **Model Fitting:** The experimental data is fitted with various reaction models. The **random chain scission model** has been identified as particularly suitable for describing PLA thermal degradation [1] [4]. Other empirical (e.g., n-order) and theoretical models (e.g., based on nucleation) are also tested for comparison [1].
- **Master Plots:** The experimental data is compared against theoretical master plots (e.g., $y(\alpha)$ master plots) to independently identify the most probable reaction mechanism [1].
- **Software:** Specialized software (e.g., NETZSCH Kinetics Neo) is typically used to perform these complex calculations and determine the **kinetic triplet** (Ea, A, and $f(\alpha)$) [2].

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